molecular formula C8H12N2O2S B14068784 2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile

2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile

Cat. No.: B14068784
M. Wt: 200.26 g/mol
InChI Key: XEIUAFPQCRCAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Baricitinib, a medication used to treat rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, maintained at room temperature or slightly below (around 20°C). The reaction is monitored until completion, usually within 1 to 5 hours .

Industrial Production Methods

For industrial production, the process is scaled up while maintaining similar reaction conditions. The organic layer is removed by distillation, and the aqueous layer is extracted with solvents like toluene. The product can be recrystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor in the synthesis of pharmaceuticals like Baricitinib.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of Baricitinib, it contributes to the formation of the active moiety that inhibits Janus kinase (JAK) enzymes, thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile
  • 2-[1-(Methylsulfonyl)azetidin-3-ylidene]acetonitrile
  • 2-[1-(Propylsulfonyl)azetidin-3-ylidene]acetonitrile

Uniqueness

2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethanesulfonyl group provides distinct reactivity compared to other sulfonyl derivatives, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3

InChI Key

XEIUAFPQCRCAFO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(=CC#N)C1

Origin of Product

United States

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